molecular formula C10H7F3N2S B2649265 4-Cyclopropyl-2-mercapto-6-(trifluoromethyl)nicotinonitrile CAS No. 869949-78-0

4-Cyclopropyl-2-mercapto-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B2649265
CAS No.: 869949-78-0
M. Wt: 244.24
InChI Key: LRVHLJFAHIJYNJ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-mercapto-6-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C10H7F3N2S and a molecular weight of 244.24 g/mol . This compound is characterized by the presence of a cyclopropyl group, a mercapto group, and a trifluoromethyl group attached to a nicotinonitrile core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-mercapto-6-(trifluoromethyl)nicotinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyclopropyl-2-mercapto-6-(trifluoromethyl)pyridine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-mercapto-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropyl-2-mercapto-6-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-mercapto-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-2-mercapto-6-methylpyridine
  • 4-Cyclopropyl-2-mercapto-6-chloropyridine
  • 4-Cyclopropyl-2-mercapto-6-(difluoromethyl)nicotinonitrile

Uniqueness

4-Cyclopropyl-2-mercapto-6-(trifluoromethyl)nicotinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs.

Properties

IUPAC Name

4-cyclopropyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2S/c11-10(12,13)8-3-6(5-1-2-5)7(4-14)9(16)15-8/h3,5H,1-2H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVHLJFAHIJYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=S)NC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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